3-Methylhex-4-yn-2-ol is an organic compound with the molecular formula and a molecular weight of 112.17 g/mol. It features a triple bond between the fourth and fifth carbon atoms, making it an alkyne, and a hydroxyl group (-OH) at the second carbon, classifying it as an alcohol. The compound has a branched structure with a methyl group attached to the third carbon of the hexane chain. Its IUPAC name reflects its structure, indicating the position of the triple bond and the hydroxyl group.
Research on the biological activity of 3-methylhex-4-yn-2-ol is limited, but compounds with similar structures often exhibit significant biological properties. Alkynes and alcohols can possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications. Further studies are needed to determine specific biological activities associated with this compound.
3-Methylhex-4-yn-2-ol can be synthesized through several methods:
3-Methylhex-4-yn-2-ol has potential applications in:
Several compounds share structural similarities with 3-methylhex-4-yn-2-ol:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Hexyne | Alkyne | Straight-chain alkyne |
| 3-Methylhexan-2-one | Ketone | Contains a carbonyl group |
| 3-Methylpentan-2-ol | Alcohol | Similar alcohol structure without triple bond |
| 4-Octyne | Alkyne | Longer carbon chain with triple bond |
| Propan-2-one | Ketone | Simple ketone for comparison |
Uniqueness: 3-Methylhex-4-yn-2-ol is unique due to its combination of both alkyne and alcohol functional groups within a branched structure, which may influence its reactivity and potential applications compared to more linear or saturated compounds.